4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is also known by its IUPAC name, this compound . This compound is a derivative of amino acids and is characterized by the presence of a sulfonamide group attached to a butanoic acid backbone.
Mechanism of Action
Mode of Action
It is possible that the sulfonyl amino group and the butanoic acid moiety interact with different targets, leading to a variety of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid are not well studied. As a small molecule, it is likely to be well absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion would depend on its specific interactions with proteins and enzymes in the body .
Result of Action
Based on its structure, it may have a variety of effects, including modulation of enzyme activity, alteration of cell membrane properties, and interaction with various cellular receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity may be affected by the pH of the environment, as this can influence the ionization state of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: C11H15NO4S
4-{[(4-Methylphenyl)sulfonyl]amino}butyric acid: C11H15NO4S
4-{[(4-Methylphenyl)sulfonyl]amino}pentanoic acid: C12H17NO4S
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a sulfonamide group attached to a butanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWSRRLJGMSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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